6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine
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Overview
Description
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrano-pyrimidine structure, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aldehyde with a pyrimidine derivative under acidic or basic conditions, followed by cyclization to form the pyrano ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the pyrano ring, leading to different chemical and biological properties.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another related compound with a pyrrolo ring instead of a pyrano ring, exhibiting distinct biological activities.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H10N4O/c8-5-2-12-3-6-4(5)1-10-7(9)11-6/h1,5H,2-3,8H2,(H2,9,10,11) |
InChI Key |
ICIJBDONMPETGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CN=C(N=C2CO1)N)N |
Origin of Product |
United States |
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